2-Chlororesorcinol

Description

BenchChem offers high-quality 2-Chlororesorcinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlororesorcinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZVJOLLQTWFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953325 | |

| Record name | 2-Chlorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6201-65-6, 31288-32-1 | |

| Record name | 2-Chlororesorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6201-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlororesorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031288321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlororesorcinol: From Synthesis to Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlororesorcinol, a halogenated derivative of the aromatic phenol resorcinol, is a versatile chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and cosmeceutical industries. Its chemical structure, featuring a chlorine atom and two hydroxyl groups on a benzene ring, imparts unique reactivity that makes it a valuable building block for more complex molecules. This guide provides a comprehensive overview of 2-Chlororesorcinol, covering its chemical identity, synthesis, analytical characterization, and its pivotal role in drug development, supported by detailed protocols and safety information.

Core Chemical Identity and Properties

2-Chlororesorcinol, also known as 2-chloro-1,3-dihydroxybenzene or 2-chlorobenzene-1,3-diol, is unequivocally identified by its CAS Number: 6201-65-6 .[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅ClO₂ | [1][2] |

| Molecular Weight | 144.56 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 94-99 °C | |

| Boiling Point | 244.1 °C at 760 mmHg | |

| Synonyms | 2-Chloro-1,3-dihydroxybenzene, 2-Chlorobenzene-1,3-diol | [1][2] |

The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl groups on the aromatic ring influences its chemical reactivity, making it susceptible to electrophilic substitution and a precursor for various derivatives.

Sources

2-Chlorobenzene-1,3-diol physical and chemical properties

An In-Depth Technical Guide to 2-Chlorobenzene-1,3-diol

Introduction

2-Chlorobenzene-1,3-diol, more commonly known as 2-chlororesorcinol, is a halogenated phenolic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern on the benzene ring, featuring two hydroxyl groups and a chlorine atom, imparts specific reactivity and properties that make it a valuable building block. This guide provides a comprehensive overview of the core physical and chemical properties of 2-Chlorobenzene-1,3-diol, intended for researchers, scientists, and professionals in drug development. We will delve into its identification, physical and chemical characteristics, synthesis, applications, and safety protocols, offering a technical foundation for its use in a laboratory and industrial context.

Compound Identification and Structure

Accurate identification is the cornerstone of chemical research. 2-Chlorobenzene-1,3-diol is distinguished by the following identifiers:

| Identifier | Value |

| IUPAC Name | 2-Chlorobenzene-1,3-diol |

| Common Name | 2-Chlororesorcinol[1] |

| CAS Number | 6201-65-6[1][2][3] |

| Molecular Formula | C₆H₅ClO₂[2][3] |

| Molecular Weight | 144.56 g/mol [2][3] |

| InChI Key | SWZVJOLLQTWFCW-UHFFFAOYSA-N[2] |

| SMILES | Oc1cccc(O)c1Cl[2] |

The structural arrangement of 2-Chlorobenzene-1,3-diol, with the chlorine atom positioned ortho to one hydroxyl group and meta to the other, is fundamental to its chemical behavior.

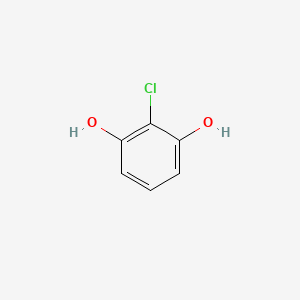

Caption: Chemical structure of 2-Chlorobenzene-1,3-diol.

Physical and Chemical Properties

The physicochemical properties of a compound dictate its handling, reactivity, and application.

Physical Properties

2-Chlorobenzene-1,3-diol is typically a white solid under standard conditions[1][4]. Its key physical constants are summarized below.

| Property | Value | Source(s) |

| Appearance | White solid | [1][4] |

| Melting Point | 94-99 °C | [1][4] |

| Boiling Point | 244.1 °C at 760 mmHg | [1][4] |

| Density | 1.471 g/cm³ | [1][4] |

Chemical Properties and Reactivity

The reactivity of 2-chlororesorcinol is governed by the interplay of its functional groups: the electron-donating hydroxyl groups and the electron-withdrawing, ortho-para directing chlorine atom.

-

Phenolic Hydroxyl Groups : The two -OH groups make the aromatic ring highly activated towards electrophilic substitution. These groups can also be alkylated or acylated to form ethers and esters, a common strategy in pharmaceutical synthesis.

-

Chlorine Atom : The chlorine substituent influences the regioselectivity of reactions and can be a site for nucleophilic substitution under specific, often harsh, conditions. Its presence also contributes to the overall lipophilicity of the molecule.

-

Stability : The compound is generally stable under standard conditions but, like many phenols, may be sensitive to light and air, potentially leading to discoloration over time.

Synthesis and Purification Protocol

Several methods for the preparation of 2-chlororesorcinol have been reported[5][6]. A modern approach involves the chlorination of a cyclohexanedione derivative followed by aromatization, which avoids the direct chlorination of resorcinol that can lead to a mixture of isomers. One novel method utilizes sulfonyl chloride for a milder reaction[7].

Below is a generalized experimental protocol based on a patented method for improved yield and purity[7][8].

Synthesis Workflow

Caption: Workflow for the synthesis of 2-Chlororesorcinol.

Step-by-Step Methodology

-

Reaction Setup : In a suitable reaction vessel, 1,3-cyclohexanedione is reacted with sulfuryl chloride in a 1:1 molar ratio to yield 2,2-dichloro-1,3-cyclohexanedione[8]. The reaction conditions are controlled to ensure selective dichlorination at the C2 position.

-

Aromatization : The intermediate is dried under reduced pressure. High-temperature dimethylformamide (DMF) is added, and the mixture is stirred. This step facilitates the elimination of HCl and subsequent aromatization[7].

-

Acidification and Extraction : After cooling, the reaction mixture is acidified with hydrochloric acid under a nitrogen atmosphere to prevent oxidation. The aqueous mixture is then extracted multiple times with an organic solvent such as ethyl acetate[7][8].

-

Purification : The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification is achieved by trituration (wearing away) with dichloromethane, followed by filtration and vacuum drying to obtain pure, white crystals of 2-chlororesorcinol[7][8].

This method is advantageous due to its mild reaction conditions and high yield[7].

Applications in Drug Development and Industry

2-Chlorobenzene-1,3-diol serves as a key pharmaceutical intermediate[1]. Its structural features are exploited to build more complex molecular architectures for active pharmaceutical ingredients (APIs).

A notable application is in the synthesis of Cloricromen , a coronary vasodilator and platelet aggregation inhibitor[9]. In the synthesis of Cloricromen, 2-chlororesorcinol is condensed with another intermediate in an acid-catalyzed reaction, forming the core chromen-2-one (coumarin) structure of the final drug molecule[9]. This highlights the compound's utility in constructing heterocyclic systems, which are prevalent in medicinal chemistry.

While the primary focus is on its role as a pharmaceutical intermediate, related chlorinated resorcinol isomers, such as 4-chlororesorcinol, find extensive use in the cosmetics industry, particularly in hair dye formulations[10][11]. This suggests potential broader applications for 2-chlororesorcinol in areas requiring specialized phenolic intermediates.

Safety, Handling, and Toxicity

While specific, comprehensive toxicity data for 2-chlororesorcinol is not as widely published as for its 4-chloro isomer, general precautions for handling halogenated phenols should be strictly followed. Data for the closely related 4-chlororesorcinol indicates potential for skin irritation, serious eye damage, and harm if swallowed[12][13].

Hazard Identification and Precautions

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[14]. Avoid breathing dust and prevent contact with skin and eyes[13][14].

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides[13][14].

-

First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water. Seek medical attention if irritation occurs[13][14].

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention[13].

-

Ingestion : If swallowed, call a poison control center or doctor immediately. Do not induce vomiting[13][14].

-

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant[13].

Conclusion

2-Chlorobenzene-1,3-diol is a specialized chemical intermediate with defined physical properties and versatile chemical reactivity. Its primary value lies in its role as a precursor in the synthesis of pharmaceuticals, such as Cloricromen, where its unique structure is essential for building the target molecular framework. Proper understanding of its properties, synthesis, and handling protocols is crucial for its safe and effective utilization in research and development.

References

-

Wikipedia. Cloricromen. [Link]

- Google Patents. (2013).

- Google Patents. (2015).

-

Amerigo Scientific. (n.d.). 2-Chlororesorcinol (97%). [Link]

-

Journal of the American Chemical Society. (1951). The Preparation of 2-Chlororesorcinol. [Link]

-

ResearchGate. (1964). A New Preparation of 2-Chlororesorcinol. [Link]

-

PubChem. 1,3-Benzenediol, 5-chloro-. [Link]

-

PubChem. 4-Chlororesorcinol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Chlororesorcinol: A Key Chemical Intermediate for Cosmetics and Pharmaceuticals. [Link]

-

Cosmetic Ingredient Review. (2011). Final Report on the Safety Assessment of 4-Chlororesorcinol. [Link]

-

European Commission. (2010). Opinion on 4-Chlororesorcinol. [Link]

-

Atul Ltd. (n.d.). 4-Chlororesorcinol Technical Data Sheet. [Link]

Sources

- 1. 2-Chlororesorcinol | 6201-65-6 [chemicalbook.com]

- 2. 2-Chlororesorcinol (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. 2-Chlororesorcinol | 6201-65-6 [amp.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. CN103172500B - Novel 2-chlororesorcinol preparation method - Google Patents [patents.google.com]

- 8. CN103172500A - Novel 2-chlororesorcinol preparation method - Google Patents [patents.google.com]

- 9. Cloricromen - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. ec.europa.eu [ec.europa.eu]

- 12. 4-Chlororesorcinol | C6H5ClO2 | CID 1731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. atul.co.in [atul.co.in]

A Comprehensive Technical Guide to the Solubility of 2-Chlororesorcinol in Methanol and Ethanol

This guide provides an in-depth exploration of the solubility characteristics of 2-chlororesorcinol in two common alcoholic solvents: methanol and ethanol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of solubility, offers practical methodologies for its experimental determination, and discusses the thermodynamic considerations of the dissolution process.

Executive Summary

2-Chlororesorcinol, a halogenated derivative of resorcinol, serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its solubility in various solvents is a critical parameter for process development, formulation, and purification. This guide focuses on its interaction with methanol and ethanol, two polar protic solvents widely used in the pharmaceutical industry. While specific quantitative solubility data for 2-chlororesorcinol is not extensively published, this guide provides the foundational knowledge and experimental framework necessary for its determination and application in a laboratory setting.

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Physicochemical Properties of Constituent Molecules

A thorough understanding of the molecular properties of 2-chlororesorcinol, methanol, and ethanol is fundamental to comprehending their solubility behavior.

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Polarity | Key Functional Groups |

| 2-Chlororesorcinol | 144.56[1][2][3] | 94-99[1][4] | 244.1[1][5] | Polar | Two hydroxyl (-OH) groups, one chlorine (-Cl) atom on a benzene ring |

| Methanol | 32.04[6] | -97.6[6] | 64.7[7] | Polar Protic | One hydroxyl (-OH) group |

| Ethanol | 46.07 | -114.1 | 78.3[7] | Polar Protic | One hydroxyl (-OH) group |

Intermolecular Interactions

The solubility of 2-chlororesorcinol in methanol and ethanol is primarily dictated by the following intermolecular forces:

-

Hydrogen Bonding: The two hydroxyl groups on the 2-chlororesorcinol molecule can act as both hydrogen bond donors and acceptors. Methanol and ethanol, with their respective hydroxyl groups, are also capable of hydrogen bonding.[8][9] This strong interaction is the principal driver of solubility.

-

Dipole-Dipole Interactions: The polar nature of the C-Cl and C-O bonds in 2-chlororesorcinol, as well as the O-H bond in the alcohols, leads to dipole-dipole attractions.

-

Van der Waals Forces: These weaker forces are also present between the nonpolar regions of the molecules.

The ability of methanol and ethanol to form strong hydrogen bonds with the hydroxyl groups of 2-chlororesorcinol is the dominant factor promoting its dissolution.[8]

Caption: Key intermolecular forces governing the solubility of 2-chlororesorcinol in alcoholic solvents.

Expected Solubility Behavior and Temperature Dependence

It is reasonable to hypothesize that 2-chlororesorcinol will exhibit a similar positive correlation between temperature and solubility in both methanol and ethanol. The increased kinetic energy at higher temperatures facilitates the breaking of the crystal lattice of the solute and the solvent-solvent interactions, promoting dissolution.

Experimental Determination of Solubility

For researchers requiring precise solubility data, direct experimental measurement is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

2-Chlororesorcinol (analytical grade)

-

Methanol (anhydrous)

-

Ethanol (anhydrous)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Step-by-Step Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-chlororesorcinol to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately pipette a known volume of methanol or ethanol into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation of the solute upon cooling.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the respective solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-chlororesorcinol.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of aliquot) / 100

-

Caption: A streamlined workflow for the experimental determination of 2-chlororesorcinol solubility.

Thermodynamic Insights

The dissolution process can be described by thermodynamic parameters such as the Gibbs free energy of solution (ΔG°sol), the enthalpy of solution (ΔH°sol), and the entropy of solution (ΔS°sol). These parameters are related by the Gibbs equation:

ΔG°sol = ΔH°sol - TΔS°sol

-

Enthalpy of Solution (ΔH°sol): Represents the heat absorbed or released during dissolution. A positive value indicates an endothermic process (heat is absorbed), which is common for the dissolution of crystalline solids.

-

Entropy of Solution (ΔS°sol): Reflects the change in randomness or disorder of the system. Dissolution of a solid into a liquid typically leads to an increase in entropy (a positive value).

The temperature dependence of solubility is related to the enthalpy of solution through the van 't Hoff equation. For an endothermic dissolution process (ΔH°sol > 0), an increase in temperature will lead to a greater negative TΔS°sol term, resulting in a more negative ΔG°sol and thus, a more spontaneous (favorable) dissolution and higher solubility.

Conclusion and Practical Implications

The solubility of 2-chlororesorcinol in methanol and ethanol is a critical parameter for its application in chemical synthesis and pharmaceutical formulation. While specific quantitative data is sparse, a strong theoretical understanding of the intermolecular forces at play, particularly hydrogen bonding, allows for the prediction of its solubility behavior. The provided experimental protocol offers a robust method for determining precise solubility values under various temperature conditions. The expected endothermic nature of the dissolution process suggests that solubility will increase with temperature, a factor that can be leveraged in processes such as recrystallization for purification. This guide equips researchers with the necessary knowledge and tools to confidently work with 2-chlororesorcinol in these common and important solvents.

References

-

Study.com. (n.d.). Methanol (CH3OH) or ethanol (CH3CH2OH) to be more soluble in water? Explain. Retrieved from [Link]

-

PCC Group. (2022, May 23). Properties of methanol and ethanol – how do they differ? Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4: Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and Water. Retrieved from [Link]

-

Solubility of Things. (n.d.). Methanol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Chlororesorcinol. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Chlororesorcinol (97%). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlororesorcinol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum Interpretation of 2-Chlororesorcinol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-chlororesorcinol (2-chloro-1,3-dihydroxybenzene). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum, grounding its claims in established spectroscopic principles.

Introduction: The Structural Elucidation of 2-Chlororesorcinol

2-Chlororesorcinol (C₆H₅ClO₂) is an aromatic compound featuring a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3 (resorcinol scaffold) and a chlorine (-Cl) atom at position 2.[1][2] Its precise molecular structure dictates its chemical reactivity and potential applications, making unambiguous structural confirmation essential. ¹H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the electronic environment, connectivity, and relative number of protons in a molecule.[3] This guide will systematically deconstruct the ¹H NMR spectrum of 2-chlororesorcinol, offering a framework for its interpretation.

Theoretical Prediction of the ¹H NMR Spectrum

A foundational step in spectrum interpretation is to predict the expected signals based on the molecular structure. This involves analyzing chemical equivalence, predicting chemical shifts, and determining spin-spin coupling patterns.

Chemical Equivalence and Proton Environments

The structure of 2-chlororesorcinol possesses a plane of symmetry only if considering free rotation of the hydroxyl groups, but the substitution pattern renders the three aromatic protons chemically non-equivalent.

-

H-4: Positioned ortho to one -OH group and meta to the -Cl and the other -OH group.

-

H-5: Situated para to the -Cl atom and flanked by two carbons bearing -OH groups.

-

H-6: Positioned ortho to one -OH group and the -Cl group, and meta to the other -OH group.

Additionally, there are two hydroxyl protons (-OH). In the absence of deuterated solvents that promote exchange, these would appear as one or two signals. Therefore, we anticipate up to four distinct signals in the ¹H NMR spectrum: three for the aromatic protons and one (potentially broad) for the two hydroxyl protons.[4]

Predicting Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment. In aromatic systems, the positions of signals are influenced by the electron-donating or electron-withdrawing nature of the substituents.[5][6]

-

Hydroxyl (-OH) Groups: These are potent activating, electron-donating groups through resonance. They increase electron density at the ortho and para positions, causing the attached protons to be shielded and resonate at a lower chemical shift (upfield) compared to benzene (δ ≈ 7.3 ppm).[7]

-

Chlorine (-Cl) Atom: Chlorine is electronegative and withdraws electron density through induction, which deshields nearby protons (shifting them downfield). However, it can also donate electron density through resonance, which shields ortho and para positions.[8] For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deshielding effect compared to an unsubstituted carbon.[9]

Predicted Chemical Shift Order:

-

H-5 (most upfield): This proton is para to the electron-withdrawing chlorine but is ortho to two powerful electron-donating hydroxyl groups. The strong shielding from the two -OH groups is expected to dominate, shifting this proton significantly upfield.

-

H-4 and H-6 (intermediate and downfield): The chemical shifts of H-4 and H-6 will be similar but distinct. H-6 is ortho to both a strongly donating -OH group and the electron-withdrawing -Cl group. H-4 is ortho to one -OH group and meta to the -Cl. The precise ordering can be subtle, but the proton ortho to the chlorine (H-6) is often shifted slightly further downfield due to the proximity of the electronegative atom.

-

Hydroxyl Protons (-OH): The chemical shift of -OH protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to chemical exchange and may appear anywhere from δ 4 to 8 ppm or even higher.

Predicting Spin-Spin Coupling (Multiplicity)

The connectivity of protons is revealed through spin-spin coupling, which splits signals into multiplets. The magnitude of the coupling constant (J, in Hz) depends on the number of bonds separating the coupled protons.[3]

-

Ortho Coupling (³J): Coupling between protons on adjacent carbons (3 bonds apart). Typically, ³J ≈ 7-9 Hz.

-

Meta Coupling (⁴J): Coupling between protons separated by three carbons (4 bonds apart). Typically, ⁴J ≈ 2-3 Hz.

-

Para Coupling (⁵J): Coupling across four carbons (5 bonds apart). This is usually very small (0-1 Hz) and often not resolved.

Expected Splitting Patterns:

-

H-4: Coupled to H-5 via ortho coupling. This will appear as a doublet .

-

H-5: Coupled to H-4 (ortho) and H-6 (ortho). Since the electronic environments are different, the coupling constants will likely differ, resulting in a triplet (if J₄,₅ ≈ J₅,₆) or more likely a doublet of doublets . Given the structure, a triplet is a strong possibility.

-

H-6: Coupled to H-5 via ortho coupling. This will appear as a doublet .

The relationships between the aromatic protons are illustrated below.

Caption: Coupling relationships in 2-chlororesorcinol.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

To obtain a high-quality, interpretable spectrum, a standardized experimental procedure must be followed. This protocol represents a self-validating system for ensuring data integrity.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of 2-chlororesorcinol.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[10] However, for compounds with acidic protons like phenols, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are often preferred as they can slow down proton exchange, allowing for the observation of -OH signals.[11][12] The choice of solvent is critical as it can influence chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any solid particles, which can degrade spectral resolution.[10]

-

Reference Standard: Most deuterated solvents contain a small amount of the non-deuterated form (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm), which can be used for calibration. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added (δ 0.00 ppm).[13]

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution Fourier Transform (FT) NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.[13][14]

-

Sample Insertion: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.[15] The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, well-resolved peaks.[12]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-5 seconds to allow for nuclear relaxation between pulses.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. This involves phase correction and baseline correction to produce the final, interpretable spectrum.

Caption: Workflow for ¹H NMR spectrum acquisition.

Spectrum Analysis and Interpretation

While an actual spectrum is not provided, we can analyze the data available from the Spectral Database for Organic Compounds (SDBS), which aligns with our theoretical predictions. The data was acquired in D₂O, meaning the acidic -OH protons will have exchanged with deuterium and will not be visible in the spectrum.

Peak Assignment and Detailed Analysis

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~6.6-6.7 | Triplet (t) | J ≈ 8.2 | 1H |

| H-4, H-6 | ~6.9-7.1 | Doublet (d) | J ≈ 8.2 | 2H |

-

Signal at δ ~6.6-6.7 (H-5): This upfield signal is assigned to H-5. Its position reflects the strong shielding effect from the two ortho hydroxyl groups. The signal appears as a triplet, which indicates that it is coupled to two neighboring protons with very similar coupling constants (J₄,₅ ≈ J₅,₆). This is consistent with ortho coupling.

-

Signal at δ ~6.9-7.1 (H-4, H-6): This downfield signal, integrating to two protons, corresponds to H-4 and H-6. In this particular low-resolution spectrum from the database, these two protons are not resolved and appear as a single doublet.[11] This "accidental" chemical equivalence is plausible given their similar electronic environments. The signal is a doublet because this group of protons (H-4 and H-6) is coupled to only one neighboring proton, H-5. The coupling constant of ~8.2 Hz is a typical value for ortho coupling in an aromatic ring, confirming the connectivity.

Conclusion

The ¹H NMR spectrum of 2-chlororesorcinol provides a clear and definitive fingerprint of its molecular structure. The analysis reveals three distinct aromatic proton environments, with chemical shifts and coupling patterns that are fully consistent with theoretical predictions based on substituent electronic effects and proton connectivity. The upfield triplet corresponds to the H-5 proton shielded by two hydroxyl groups, while the downfield doublet arises from the H-4 and H-6 protons. This in-depth interpretation, grounded in fundamental NMR principles and supported by a robust experimental protocol, exemplifies the power of ¹H NMR spectroscopy as a primary tool for structural elucidation in chemical research and development.

References

- 1. scbt.com [scbt.com]

- 2. 2-Chlororesorcinol (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectrabase.com [spectrabase.com]

- 12. books.rsc.org [books.rsc.org]

- 13. rsc.org [rsc.org]

- 14. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chlororesorcinol

This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 2-chlororesorcinol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural information that can be derived from the mass spectrum of this compound. The guide is founded on established principles of mass spectrometry and draws parallels with the known fragmentation of structurally related molecules to propose the most probable fragmentation pathways.

Introduction to 2-Chlororesorcinol and Mass Spectrometry

2-Chlororesorcinol (2-chloro-1,3-benzenediol) is an aromatic organic compound with the chemical formula C₆H₅ClO₂.[1][2] As a chlorinated derivative of resorcinol, its structure is characterized by a benzene ring substituted with two hydroxyl groups in a meta-arrangement and a chlorine atom positioned ortho to both hydroxyl groups. This substitution pattern significantly influences its chemical properties and, consequently, its behavior in a mass spectrometer.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[3] In electron ionization mass spectrometry (EI-MS), the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+). This molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, charged fragments and neutral species.[3] The resulting mass spectrum, a plot of ion intensity versus m/z, serves as a molecular fingerprint, providing valuable information about the analyte's molecular weight and structure.

The Molecular Ion of 2-Chlororesorcinol

The molecular weight of 2-chlororesorcinol is approximately 144.56 g/mol .[1] Upon ionization in an EI source, a molecular ion peak is expected. A key feature of compounds containing chlorine is the presence of a distinct isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in two molecular ion peaks:

-

M•+ peak at m/z 144 , corresponding to the molecule containing ³⁵Cl.

-

[M+2]•+ peak at m/z 146 , corresponding to the molecule containing ³⁷Cl.

The relative intensity of the [M+2]•+ peak will be approximately one-third of the M•+ peak, which is a characteristic signature for a molecule containing a single chlorine atom.

Predicted Fragmentation Pathways

The fragmentation of 2-chlororesorcinol is predicted to be influenced by the functionalities present: the aromatic ring, the two hydroxyl groups, and the chlorine atom. The fragmentation pathways are likely to be a composite of those observed for resorcinol and 2-chlorophenol.

Initial Fragmentation: Loss of HCl and Cl•

A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl).

-

Loss of a Chlorine Radical (Cl•): The molecular ion can undergo cleavage of the C-Cl bond to lose a chlorine radical, resulting in a fragment ion at m/z 109 . This fragment would correspond to the dihydroxybenzene radical cation.

-

Loss of Hydrogen Chloride (HCl): A more favorable fragmentation, often observed in ortho-substituted chlorophenols, is the elimination of a neutral HCl molecule.[4] This "ortho effect" involves the abstraction of a hydrogen atom from one of the adjacent hydroxyl groups by the chlorine atom. This would lead to a highly reactive benzyne-type radical cation at m/z 108 .

Fragmentation of the Dihydroxybenzene Core

Subsequent fragmentation is likely to follow pathways characteristic of dihydroxybenzenes like resorcinol. A prominent fragmentation route for phenols and related compounds is the loss of carbon monoxide (CO) and a formyl radical (HCO•).

-

Loss of Carbon Monoxide (CO): The fragment at m/z 109 (from the loss of Cl•) can lose a molecule of CO, a common fragmentation for phenols, to yield a fragment at m/z 81 .[5]

-

Loss of a Formyl Radical (HCO•): The molecular ion itself, or the m/z 108 fragment, could undergo ring opening and rearrangement to lose a formyl radical. For instance, the loss of HCO• from the m/z 108 fragment would result in an ion at m/z 79 .

Further Fragmentation of the Aromatic Ring

The smaller fragments will likely correspond to the breakdown of the five-membered ring structures formed after the initial losses. This can lead to a series of smaller ions. For example, the fragment at m/z 81 could lose another CO molecule to form a C₄H₅⁺ ion at m/z 53 . Further fragmentation could lead to even smaller ions, such as C₃H₃⁺ at m/z 39 .[5]

Summary of Predicted Fragments

The following table summarizes the major predicted fragment ions for 2-chlororesorcinol in EI-MS.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

| 144 | [C₆H₅³⁵ClO₂]⁺• | - |

| 146 | [C₆H₅³⁷ClO₂]⁺• | - |

| 109 | [C₆H₅O₂]⁺ | Cl• |

| 108 | [C₆H₄O₂]⁺• | HCl |

| 81 | [C₅H₅O]⁺ | Cl•, CO |

| 79 | [C₅H₃O]⁺ | HCl, HCO• |

| 53 | [C₄H₅]⁺ | Cl•, CO, CO |

| 39 | [C₃H₃]⁺ | Further fragmentation |

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of 2-chlororesorcinol, a standard protocol using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is recommended.

5.1 Sample Preparation:

-

Prepare a dilute solution of 2-chlororesorcinol (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

5.2 GC-MS Parameters:

-

Injector: Set to a temperature of 250°C. Inject 1 µL of the sample solution in splitless mode.

-

GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 35 to 200.

-

5.3 Data Analysis:

-

Identify the chromatographic peak corresponding to 2-chlororesorcinol.

-

Extract the mass spectrum for this peak.

-

Analyze the spectrum for the molecular ion peaks (m/z 144 and 146) and the key fragment ions as detailed in this guide.

Conclusion

The electron ionization mass spectrum of 2-chlororesorcinol is predicted to exhibit a characteristic fragmentation pattern that provides significant structural information. The presence of a chlorine atom is readily identified by the M•+/[M+2]•+ isotopic pattern at m/z 144 and 146. Key fragmentation pathways are expected to involve the initial loss of HCl or a Cl• radical, followed by the elimination of CO and HCO•, which are characteristic of the dihydroxybenzene structure. This in-depth analysis serves as a valuable resource for the identification and structural elucidation of 2-chlororesorcinol in complex matrices.

References

-

ResearchGate. (n.d.). GC-MS spectrum and possible fragmentation of the control resorcinol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Resorcinol. NIST Chemistry WebBook. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Chlororesorcinol (97%). Retrieved from [Link]

-

Wiley. (n.d.). 2-Chlororesorcinol. SpectraBase. Retrieved from [Link]

-

Griffiths, J. (2008). A Brief History of Mass Spectrometry. Analytical Chemistry, 80(15), 5678–5683. [Link]

-

NIST. (n.d.). 1,3-Benzenediol, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Benzenediol, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Faludi, G., et al. (2014). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A, 1361, 230-243. [Link]

Sources

Infrared spectroscopy analysis of 2-Chlororesorcinol

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 2-Chlororesorcinol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and practices for the analysis of 2-Chlororesorcinol (2-Chloro-1,3-dihydroxybenzene) using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, chemists, and quality control professionals, this document details the theoretical basis for the vibrational modes of 2-Chlororesorcinol, presents a detailed experimental protocol for acquiring high-quality spectra, and offers an in-depth guide to spectral interpretation. By synthesizing established spectroscopic principles with data from analogous compounds, this guide serves as an authoritative resource for the characterization of this important chemical intermediate.

Introduction: The Significance of 2-Chlororesorcinol and Vibrational Spectroscopy

2-Chlororesorcinol (CAS No. 6201-65-6) is a substituted aromatic diol, a derivative of resorcinol.[1][2] Its molecular structure, featuring two hydroxyl groups and a chlorine atom on a benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] The precise arrangement of these functional groups dictates its reactivity and physical properties, making unambiguous structural confirmation essential.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed.[3] The resulting IR spectrum is a unique molecular "fingerprint," providing definitive information about the functional groups present and the overall molecular structure. This guide will elucidate the specific spectral features that define 2-Chlororesorcinol.

Molecular Structure

2-Chlororesorcinol consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and a chlorine (-Cl) atom at position 2. This substitution pattern is critical to its spectral signature.

Caption: Molecular structure of 2-Chlororesorcinol.

Theoretical Vibrational Mode Analysis

The infrared spectrum of 2-Chlororesorcinol is governed by the vibrational modes of its constituent functional groups: O-H, aromatic C-H, C=C, C-O, and C-Cl. The position, intensity, and shape of the absorption bands provide a roadmap for structural elucidation.

O-H Stretching Region (3500 - 3200 cm⁻¹)

The most prominent feature in the spectrum of a phenolic compound is the O-H stretching vibration. In 2-Chlororesorcinol, the two hydroxyl groups can engage in both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. This leads to a characteristic broad and intense absorption band. For the parent compound, resorcinol, this broad band is observed around 3261 cm⁻¹.[4] The presence of the ortho-chloro substituent can influence the hydrogen bonding environment, potentially causing shifts in this band's position and shape.[5]

C-H Stretching Region (3100 - 3000 cm⁻¹)

The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹.[6] These bands are usually of medium to weak intensity and can appear as a group of small, sharp peaks.

The Fingerprint Region (1650 - 600 cm⁻¹)

This region is rich with complex vibrational modes that are unique to the molecule's overall structure.

-

Aromatic C=C Stretching (1620 - 1450 cm⁻¹): The benzene ring gives rise to several C=C in-ring stretching vibrations. These typically appear as a series of sharp bands of variable intensity. For resorcinol, a peak at 1609 cm⁻¹ is attributed to this vibration.[4]

-

O-H Bending (1440 - 1330 cm⁻¹): The in-plane bending of the O-H group results in a medium-intensity band in this region.

-

C-O Stretching (1300 - 1180 cm⁻¹): The stretching of the C-O bond in phenols produces a strong, characteristic band. The coupling of this vibration with other modes can provide further structural information.

-

C-Cl Stretching (800 - 600 cm⁻¹): The C-Cl stretching vibration typically gives rise to a strong absorption in the lower frequency end of the fingerprint region. For chlorobenzene, this mode is observed in the 750-700 cm⁻¹ range.[7] The exact position is sensitive to the substitution pattern on the aromatic ring.

The table below summarizes the expected characteristic absorption bands for 2-Chlororesorcinol.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| O-H Stretch (Hydrogen Bonded) | 3500 - 3200 | Strong, Broad | Dominant feature due to inter- and intramolecular hydrogen bonding.[4][8] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on a benzene ring.[6] |

| Aromatic C=C Ring Stretch | 1620 - 1450 | Medium to Strong | Often appears as multiple sharp peaks.[4] |

| O-H In-Plane Bend | 1440 - 1330 | Medium | Can couple with other vibrations in this region. |

| C-O Stretch | 1300 - 1180 | Strong | A key indicator of the phenolic C-O bond. |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong to Medium | The pattern of these bands is highly diagnostic of the ring substitution pattern. |

| C-Cl Stretch | 800 - 600 | Strong | A strong band confirming the presence of the chloro-substituent.[7] |

Experimental Protocol: Acquiring the FTIR Spectrum

This section provides a self-validating protocol for obtaining a high-quality FTIR spectrum of solid 2-Chlororesorcinol. Adherence to this methodology ensures reproducibility and accuracy.

Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). 2-Chlororesorcinol is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction or serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All sample handling should be performed in a well-ventilated fume hood.

Sample Preparation: The KBr Pellet Method

For solid samples, the potassium bromide (KBr) pellet technique is a standard and reliable method. KBr is transparent to IR radiation in the typical analysis range (4000 - 400 cm⁻¹).

Step-by-Step Protocol:

-

Drying: Gently grind approximately 100-200 mg of spectroscopic grade KBr powder in an agate mortar and pestle. Dry in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR signal. Allow to cool in a desiccator.

-

Sample Mixing: Weigh approximately 1-2 mg of 2-Chlororesorcinol and add it to ~100 mg of the dried KBr in the agate mortar.

-

Homogenization: Gently but thoroughly grind the mixture for several minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the mixture.

-

Pellet Pressing: Transfer the powder to a KBr pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Validation: A high-quality pellet should be clear and free of cracks or cloudiness. Cloudiness often indicates insufficient grinding or the presence of moisture.

Data Acquisition

-

Instrument Purge: Ensure the FTIR spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Spectrum: With the sample holder empty, collect a background spectrum. This measures the instrument's response and the atmospheric conditions, which will be subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Sample Spectrum: Place the KBr pellet containing the 2-Chlororesorcinol sample into the sample holder.

-

Collect Data: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Sources

- 1. 2-Chlororesorcinol | 6201-65-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. compoundchem.com [compoundchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. IR Spectrums [cms.gutow.uwosh.edu]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

Understanding the reactivity of 2-Chlororesorcinol

An In-Depth Technical Guide to the Reactivity of 2-Chlororesorcinol

Abstract

2-Chlororesorcinol (2-chloro-1,3-dihydroxybenzene) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its chemical behavior is dictated by the intricate electronic interplay between two powerfully activating hydroxyl groups and a deactivating, yet ortho-, para-directing, chlorine substituent on the aromatic ring. This guide provides a comprehensive analysis of the molecule's structural characteristics, electronic properties, and resultant reactivity. We will explore its behavior in electrophilic and nucleophilic reactions, detail modern synthetic protocols, and present key reaction mechanisms to offer researchers, scientists, and drug development professionals a thorough understanding of this versatile building block.

Molecular Structure and Electronic Landscape

The reactivity of 2-chlororesorcinol is a direct consequence of its substitution pattern. The benzene ring is adorned with two hydroxyl (-OH) groups at positions 1 and 3, and a chlorine (-Cl) atom at position 2.

-

Hydroxyl Groups (-OH): As powerful +M (mesomeric) activating groups, the lone pairs on the oxygen atoms donate significant electron density into the aromatic π-system.[3] This effect greatly enhances the ring's nucleophilicity, making it highly susceptible to attack by electrophiles. This activation is most pronounced at the positions ortho and para to the hydroxyl groups.

-

Chlorine Atom (-Cl): The chlorine atom exhibits a dual electronic nature. Its high electronegativity results in a strong, electron-withdrawing -I (inductive) effect, which deactivates the ring towards electrophilic attack relative to benzene. However, its lone pair electrons participate in a weaker +M (mesomeric) effect, directing incoming electrophiles to the ortho and para positions.[4]

The net effect is a highly activated aromatic system where the strong activation by the two hydroxyl groups overwhelmingly dominates the deactivating inductive effect of the chlorine. The primary role of the chlorine atom, beyond its presence as a functional handle, is to sterically and electronically modulate the regioselectivity of subsequent reactions.

Diagram: Resonance Structures of 2-Chlororesorcinol

The following diagram illustrates the delocalization of electron density from the hydroxyl groups into the benzene ring, highlighting the positions of increased nucleophilicity.

Note: The DOT script above is a conceptual representation. Actual image generation would require replacing placeholder URLs with valid image paths of the chemical structures.

Caption: Resonance showing electron donation from hydroxyl groups, activating positions 4 and 6.

Synthesis of 2-Chlororesorcinol

While direct chlorination of resorcinol is possible, it often leads to mixtures of polychlorinated byproducts.[5] Modern, higher-yield methods offer greater control and milder reaction conditions. A notable approach involves the chlorination of a cyclohexanedione precursor followed by aromatization.[5][6]

Experimental Protocol: Synthesis via 1,3-Cyclohexanedione Derivative[5][6]

This method avoids harsh conditions and the formation of polymeric substances that can occur with older techniques.

-

Chlorination: 1,3-Cyclohexanedione is reacted with sulfuryl chloride (SO₂Cl₂) in an appropriate solvent. The molar ratio is typically controlled at 1:1 to favor the formation of 2,2-dichloro-1,3-cyclohexanedione.

-

Aromatization: The dichlorinated intermediate is then treated with a high-boiling solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 110-130 °C). This promotes the elimination of HCl and subsequent tautomerization to form the aromatic 2-chlororesorcinol.

-

Workup and Purification: The reaction mixture is cooled and acidified (e.g., with HCl). The product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Final Purification: The crude product can be further purified by washing with a solvent like dichloromethane to remove impurities, followed by vacuum drying to yield the final product as a crystalline solid.[5]

Diagram: Synthetic Workflow

Caption: General mechanism for electrophilic substitution at the C4 position.

Representative EAS Reactions

-

Halogenation: Reaction with mild chlorinating agents like monochloramine (NH₂Cl) can lead to further substitution at the activated 4 and 6 positions. Under exhaustive conditions, this can proceed to form polychlorinated intermediates and even lead to ring-opening. [7]* Nitration: Treatment with nitric acid in a suitable solvent system is expected to yield a mixture of 4-nitro- and 6-nitro-2-chlororesorcinol. Due to the high activation of the ring, this reaction must be conducted under carefully controlled, often mild, conditions to prevent oxidation and over-nitration. [8]* Condensation Reactions: 2-Chlororesorcinol can undergo acid-catalyzed condensation with carbonyl compounds. For instance, its reaction with ethyl acetoacetate is a key step in the synthesis of the coronary vasodilator Cloricromen. [1]

Nucleophilic Character of the Hydroxyl Groups

The phenolic hydroxyl groups of 2-chlororesorcinol are weakly acidic and can be deprotonated by a suitable base to form highly nucleophilic phenoxide ions. These phenoxides readily participate in nucleophilic substitution reactions.

O-Alkylation: Williamson Ether Synthesis

This is a cornerstone reaction for modifying 2-chlororesorcinol. It involves the deprotonation of a hydroxyl group followed by reaction with an alkyl halide to form an ether. This is exemplified in the final step of the Cloricromen synthesis, where an intermediate phenoxide reacts with ethyl bromoacetate. [1]

Experimental Protocol: General O-Alkylation

-

Deprotonation: Dissolve 2-chlororesorcinol in a polar aprotic solvent (e.g., acetone, DMF). Add a suitable base (e.g., K₂CO₃, NaH) and stir to form the phenoxide(s). The reaction is often performed under an inert atmosphere (N₂ or Ar).

-

Nucleophilic Attack: Add the desired alkyl halide (e.g., ethyl bromoacetate) to the mixture. The reaction may require gentle heating to proceed to completion.

-

Workup: After the reaction is complete (monitored by TLC), the mixture is filtered to remove inorganic salts. The filtrate is typically washed with water and brine, and the organic layer is dried and concentrated to yield the crude ether product.

-

Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Diagram: O-Alkylation Mechanism

Caption: Workflow for Williamson ether synthesis with 2-chlororesorcinol.

Physical and Safety Data

Accurate handling and use of 2-chlororesorcinol require knowledge of its physical properties and associated hazards.

Table: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6201-65-6 | [9][10] |

| Molecular Formula | C₆H₅ClO₂ | [10][11] |

| Molecular Weight | 144.56 g/mol | [10][11] |

| Appearance | White to light brown solid | [2][12] |

| Melting Point | 94-99 °C | [2][12] |

| Boiling Point | 244.1 °C (at 760 mmHg) | [2] |

Safety and Handling

2-Chlororesorcinol is a hazardous chemical that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [13]

-

Hazards: Harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It is also classified as causing serious eye damage. [12]* First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If swallowed, rinse mouth and seek immediate medical attention. [13]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling, storage, or use. [9]

Conclusion

2-Chlororesorcinol presents a fascinating case study in aromatic reactivity. Its behavior is dominated by the powerful electron-donating hydroxyl groups, which make it an excellent substrate for electrophilic aromatic substitution, specifically at the C4 and C6 positions. Concurrently, the nucleophilicity of its hydroxyl groups allows for straightforward derivatization into ethers and esters. This dual reactivity makes 2-chlororesorcinol a highly valuable and adaptable platform for the synthesis of complex molecular targets in the pharmaceutical and chemical industries. A thorough understanding of its electronic properties and regioselective tendencies is essential for its effective utilization in synthetic design.

References

-

Cloricromen - Wikipedia. [Link]

- CN103172500A - Novel 2-chlororesorcinol preparation method.

- CN103172500B - Novel 2-chlororesorcinol preparation method.

-

Reactions of resorcinol and its chlorinated derivatives with monochloramine: Identification of intermediates and products. ResearchGate. [Link]

-

A New Preparation of 2-Chlororesorcinol. ResearchGate. [Link]

-

2-Chlororesorcinol (97%). Amerigo Scientific. [Link]

-

Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and 4-Chlorocatechol by Engineered Toluene o-Xylene Monooxygenases. PubMed. [Link]

-

New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. ResearchGate. [Link]

-

What is the mechanism of Resorcinol? Patsnap Synapse. [Link]

-

1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

Sources

- 1. Cloricromen - Wikipedia [en.wikipedia.org]

- 2. 2-Chlororesorcinol | 6201-65-6 [chemicalbook.com]

- 3. What is the mechanism of Resorcinol? [synapse.patsnap.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN103172500A - Novel 2-chlororesorcinol preparation method - Google Patents [patents.google.com]

- 6. CN103172500B - Novel 2-chlororesorcinol preparation method - Google Patents [patents.google.com]

- 7. Reactions of resorcinol and its chlorinated derivatives with monochloramine: Identification of intermediates and products | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. 2-Nitroresorcinol synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Chlororesorcinol - Safety Data Sheet [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. 2-Chlororesorcinol (97%) - Amerigo Scientific [amerigoscientific.com]

- 12. 2-Chlororesorcinol | 6201-65-6 [amp.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Potential Biological Activities of 2-Chlororesorcinol Derivatives

Foreword: Unveiling the Therapeutic Potential of a Niche Scaffold

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. The resorcinol framework, a simple dihydroxybenzene, has long been a fertile ground for the discovery of compounds with a wide array of biological activities. The introduction of a halogen, such as chlorine, at the 2-position of the resorcinol ring, creates a unique electronic and steric profile, suggesting that 2-chlororesorcinol derivatives could harbor distinct and potent biological properties. This technical guide serves as a comprehensive exploration of the potential biological activities of these derivatives, acknowledging that while extensive research on this specific subclass is still emerging, the foundational knowledge from related compounds provides a strong rationale for their investigation. We will delve into the synthesis, potential applications, and, crucially, the detailed experimental methodologies required to unlock the therapeutic promise of 2-chlororesorcinol derivatives.

The 2-Chlororesorcinol Scaffold: Synthesis and Physicochemical Properties

The parent compound, 2-chlororesorcinol, is a derivative of resorcinol where a chlorine atom is substituted at the 2-position of the benzene ring. This substitution is significant as it can influence the acidity of the hydroxyl groups, the molecule's lipophilicity, and its susceptibility to metabolism, all of which can impact biological activity.

The synthesis of 2-chlororesorcinol can be achieved through various methods, with a notable approach involving the use of sulfuryl chloride as a chlorinating agent for 1,3-cyclohexanedione, followed by purification steps that include low-temperature acidification and extraction to prevent polymerization at high temperatures[1]. A novel preparation method has been disclosed that involves replacing traditional chlorine with sulfonyl chloride, followed by a specific purification process to achieve a high yield of 2-chlororesorcinol[1][2].

The introduction of the chloro group is expected to modulate the electron density of the aromatic ring, which can, in turn, affect the compound's interaction with biological targets. The relationship between the chemical structure of a molecule and its biological activity, known as the structure-activity relationship (SAR), is a fundamental concept in drug discovery[3][4]. For halogenated compounds, the position and nature of the halogen can significantly alter the potency and selectivity of the molecule[5].

Potential Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Phenolic compounds, including resorcinol derivatives, have a long history of use as antiseptics and disinfectants. The germicidal action of halogenated derivatives of resorcinol was recognized as early as 1929, suggesting that chlorination could enhance antimicrobial potency[6][7].

The proposed mechanism for the antimicrobial action of phenolic compounds involves the disruption of microbial cell walls and the denaturation of proteins, facilitated by the hydroxyl groups. The addition of a chlorine atom could enhance this activity by increasing the lipophilicity of the molecule, thereby improving its ability to penetrate bacterial cell membranes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A crucial first step in evaluating the antimicrobial potential of novel 2-chlororesorcinol derivatives is to determine their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The broth microdilution method is a standardized and widely used technique for this purpose[7].

Workflow for MIC Determination

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the 2-chlororesorcinol derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth and inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed[1][7].

Potential Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.

The antioxidant potential of 2-chlororesorcinol derivatives can be hypothesized based on the known activity of other resorcinol derivatives. The presence of the chlorine atom may influence the bond dissociation enthalpy of the O-H bond, potentially modulating the radical scavenging activity.

Experimental Protocols for Antioxidant Activity Assessment

A battery of in vitro assays is typically employed to provide a comprehensive assessment of a compound's antioxidant capacity.

Workflow for Antioxidant Assays

Caption: Common in vitro assays for evaluating antioxidant activity.

Detailed Methodologies:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the 2-chlororesorcinol derivative to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant compound, leading to a decrease in absorbance.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of a blue-colored complex.

-

Total Phenolic Content (Folin-Ciocalteu Method): While not a direct measure of antioxidant activity, this assay quantifies the total amount of phenolic compounds present, which often correlates with antioxidant capacity. The Folin-Ciocalteu reagent is reduced by phenolic compounds in an alkaline medium, producing a blue-colored complex.

Potential Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Chalcones, which share a similar diaryl propenone scaffold with some potential resorcinol derivatives, have shown significant anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest[5][8]. The introduction of a chlorine atom into the chalcone structure has been shown to enhance its biological activity[9]. This provides a strong rationale for investigating the anticancer potential of 2-chlororesorcinol derivatives.

The mechanism of action for such compounds could involve the modulation of key signaling pathways involved in cancer progression. For instance, some chlorinated compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction[9].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines[10][11].

Workflow for MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed a cancer cell line of interest into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-chlororesorcinol derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined[10][11].

Potential Enzyme Inhibition: Modulating Key Biological Pathways

Enzyme inhibition is a major strategy in drug discovery. Resorcinol derivatives have been investigated as inhibitors of various enzymes, including tyrosinase and α-glucosidase.

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders[12][13]. Resorcinol derivatives are among the most potent tyrosinase inhibitors known[12]. The 2-chloro substituent could potentially enhance the binding of the molecule to the enzyme's active site.

-

α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibitors can be used to manage type 2 diabetes by delaying glucose absorption[14][15][16]. Resorcinol derivatives have shown significant α-glucosidase inhibitory activity[14][17].

Experimental Protocols for Enzyme Inhibition Assays

Tyrosinase Inhibition Assay:

This assay is typically performed by monitoring the enzymatic oxidation of a substrate, such as L-DOPA, to dopachrome, which is a colored product. The presence of an inhibitor reduces the rate of dopachrome formation[12].

α-Glucosidase Inhibition Assay:

This assay often uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. An inhibitor will reduce the rate of this reaction[14][18][19].

Data Summary and Future Directions

While specific quantitative data for a broad range of 2-chlororesorcinol derivatives is currently limited in the scientific literature, the following table provides a summary of the reported biological activities of various resorcinol derivatives to illustrate the potential potency of this class of compounds.

Table 1: Biological Activities of Selected Resorcinol Derivatives

| Compound Class | Derivative Example | Biological Activity | Potency (IC50/MIC) | Reference |

| Tyrosinase Inhibitors | 4-Butylresorcinol | Tyrosinase Inhibition | 21 µM | [12] |

| Thiamidol | Tyrosinase Inhibition | 1.1 µM | [20] | |

| α-Glucosidase Inhibitors | 5-Alkylresorcinol | α-Glucosidase Inhibition | 0.99 µM | [17] |

| 2-Aminoresorcinol | α-Glucosidase Inhibition | Potent | [13] | |

| Anticancer Agents | Chlorochalcone | Antiproliferative (MCF-7) | Induces apoptosis | [9] |

| Resorcinol-based chalcone | Cytotoxicity (HepG2) | 0.9 µM | [8] | |

| Antimicrobial Agents | Dialkylresorcinol | Antibacterial (S. aureus) | Varies with alkyl chain | [11] |